molecular formula C12H11N3S B3334818 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole CAS No. 1004193-51-4

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole

Cat. No.: B3334818
CAS No.: 1004193-51-4
M. Wt: 229.3 g/mol
InChI Key: ZDWSGMUYGXDDGP-UHFFFAOYSA-N
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Description

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an isothiocyanate group attached to the pyrazole ring, which is further substituted with a 3-methyl-benzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole typically involves the reaction of 4-amino-1-(3-methyl-benzyl)-1H-pyrazole with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the thiophosgene. The reaction proceeds as follows:

  • Dissolve 4-amino-1-(3-methyl-benzyl)-1H-pyrazole in dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety when handling thiophosgene. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature.

    Cycloaddition Reactions: Dienes and other unsaturated compounds are used as reactants. The reactions are often catalyzed by transition metal complexes and carried out at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Thioureas, Carbamates, and Dithiocarbamates: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

    Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.

Scientific Research Applications

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole involves its interaction with biological macromolecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activities and disruption of protein functions. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer properties.

Comparison with Similar Compounds

4-Isothiocyanato-1-(3-methyl-benzyl)-1H-pyrazole can be compared with other isothiocyanate-substituted pyrazoles and benzyl-substituted pyrazoles. Similar compounds include:

    4-Isothiocyanato-1-benzyl-1H-pyrazole: Lacks the methyl group on the benzyl ring, which may affect its reactivity and biological activity.

    4-Isothiocyanato-1-(4-methyl-benzyl)-1H-pyrazole: Has the methyl group in a different position on the benzyl ring, potentially altering its chemical and biological properties.

    4-Isothiocyanato-1-(3-chlorobenzyl)-1H-pyrazole: Contains a chlorine atom instead of a methyl group, which can significantly change its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-isothiocyanato-1-[(3-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-10-3-2-4-11(5-10)7-15-8-12(6-14-15)13-9-16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWSGMUYGXDDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206081
Record name 4-Isothiocyanato-1-[(3-methylphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-51-4
Record name 4-Isothiocyanato-1-[(3-methylphenyl)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiocyanato-1-[(3-methylphenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401206081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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